molecular formula C16H14N2O3S B12561799 N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine CAS No. 188988-42-3

N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine

Cat. No.: B12561799
CAS No.: 188988-42-3
M. Wt: 314.4 g/mol
InChI Key: KMOWXORJEHJUTG-UHFFFAOYSA-N
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Description

N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine is a complex organic compound characterized by the presence of an indole core, a sulfonyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a sulfonyl group through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .

Scientific Research Applications

N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can participate in various biochemical reactions, while the indole core can interact with biological macromolecules. These interactions can modulate cellular processes and pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylbenzene-1-sulfonyl)phenylalanine
  • N-(4-Methylbenzene-1-sulfonyl)isoleucine

Uniqueness

N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine is unique due to the presence of the indole core, which imparts distinct chemical and biological properties.

Properties

CAS No.

188988-42-3

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

N-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]hydroxylamine

InChI

InChI=1S/C16H14N2O3S/c1-12-6-8-14(9-7-12)22(20,21)18-11-13(10-17-19)15-4-2-3-5-16(15)18/h2-11,19H,1H3

InChI Key

KMOWXORJEHJUTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=NO

Origin of Product

United States

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